Atracurium Impurity 6 is a notable impurity associated with atracurium besylate, a non-depolarizing neuromuscular-blocking agent widely used in anesthesia. Atracurium besylate is essential for inducing skeletal muscle relaxation during surgical procedures. The compound is recognized for its complex structure, which includes multiple chiral centers, leading to various stereoisomers and impurities such as Atracurium Impurity 6. Understanding the properties and synthesis of this impurity is crucial for ensuring the safety and efficacy of atracurium formulations.
Atracurium besylate is derived from the natural product tetrahydropapaverine, which undergoes various synthetic transformations to yield the final pharmaceutical product. The impurities, including Atracurium Impurity 6, arise during these synthesis processes and can affect the drug's pharmacological profile and stability.
The synthesis of atracurium and its impurities typically involves several steps, including:
The synthesis method aims to optimize yield and purity while minimizing the formation of difficult-to-synthesize intermediates. For instance, one method highlights avoiding a complex intermediate that complicates the production process, thus enhancing industrial applicability .
Atracurium Impurity 6 has a complex molecular structure characterized by multiple functional groups and stereocenters. Its exact molecular formula may vary slightly depending on the specific isomer or form being analyzed, but it generally retains structural features similar to those of atracurium besylate.
Atracurium Impurity 6 may participate in various chemical reactions typical for quaternary ammonium compounds, including:
The stability of atracurium formulations is critical; thus, understanding these reactions helps in developing effective storage conditions and formulations that minimize impurity formation .
Atracurium acts by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. The presence of impurities like Atracurium Impurity 6 can alter this mechanism slightly by affecting receptor binding affinity or influencing metabolic pathways.
Research indicates that different stereoisomers of atracurium have varying potencies and durations of action, which may be influenced by impurities present in the formulation .
Relevant data suggest that maintaining optimal storage conditions is crucial for preserving the integrity of atracurium formulations .
Atracurium besylate and its impurities are primarily used in clinical settings for:
Understanding the properties and behaviors of impurities like Atracurium Impurity 6 is vital for ensuring patient safety and drug efficacy in clinical applications.
Atracurium Impurity 6 (CAS No. 96946-50-8) is a structurally defined process-related impurity arising during the synthesis or storage of the neuromuscular blocking agent atracurium besylate. Chemically identified as (1S,2S)-1-(3,4-dimethoxybenzyl)-2-(3-((5-((3-((1R,2R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate, this bis-quaternary ammonium compound exhibits a specific stereochemical configuration critical to its identification [1] [10]. As a diquaternary ammonium ester, it falls under the category of synthesis intermediates or degradation products in the benzylisoquinolinium class. Its presence in drug substances, even at trace levels, necessitates strict control due to potential impacts on the efficacy and safety profiles of pharmaceutical formulations.
Property | Value |
---|---|
CAS Number | 96946-50-8 |
Rel. CAS (Free Base) | 96946-49-5 |
Molecular Formula | C₅₃H₇₂N₂O₁₂·C₆H₅O₃S (Salt) / C₅₃H₇₂N₂O₁₂ (Free ion) |
Molecular Weight | 929.2 (Salt component) / 157.2 (Benzenesulfonate counterion) |
IUPAC Name | (1S,2S)-1-(3,4-dimethoxybenzyl)-2-(3-((5-((3-((1R,2R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate |
Classification | Process-Related Impurity (Synthesis Intermediate) |
Atracurium Impurity 6 is formally recognized and monitored under stringent pharmacopoeial standards, including the European Pharmacopoeia (EP). It is designated as a specified impurity requiring identification and quantification limits during atracurium besylate manufacturing. Regulatory bodies mandate its control within thresholds defined in ICH Q3A(R2) and Q3B(R2) guidelines, which govern the reporting, identification, and qualification of impurities in new drug substances and products [2] [8]. The EP designates specific reference standards (e.g., Y0000503) for this impurity to ensure harmonized testing across quality control laboratories globally. Compliance with these frameworks is non-negotiable for regulatory filings such as Abbreviated New Drug Applications (ANDAs), where impurity profiles directly impact approval decisions [1] [5].
The detection and quantification of Impurity 6 serve as critical quality indicators during atracurium production. Its presence may signal inefficiencies in synthesis purification, inadequate raw material quality, or suboptimal storage conditions. Pharmacopeial monographs require rigorous analytical method validation (AMV) to ensure specificity, accuracy, and precision in measuring this impurity. As a reference standard, it enables:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: